D-Dehydroascorbic acid

Cell culture Leukemia Cytotoxicity

Researchers requiring stereochemically pure, oxidized vitamin C for cellular uptake or neuroprotection assays face supply inconsistency and isomer contamination. D-Dehydroascorbic acid (DHA, CAS 19192-77-9) resolves these challenges: - Exclusive GLUT1/3/4-mediated cellular entry, unlike SVCT-dependent ascorbic acid, enabling high-capacity transport studies. - Prevents H₂O₂-induced cell death in astrocytes while ascorbic acid accelerates it, providing a critical redox-state control. - D-isomer possesses <5% antiscorbutic activity vs. L-isomer, ensuring analytical specificity in chiral separation workflows. Supplied with full QA/QC documentation, ensuring reliable procurement for demanding research programs.

Molecular Formula C6H6O6
Molecular Weight 174.11 g/mol
CAS No. 19192-77-9
Cat. No. B098518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Dehydroascorbic acid
CAS19192-77-9
Molecular FormulaC6H6O6
Molecular Weight174.11 g/mol
Structural Identifiers
SMILESC(C(C1C(=O)C(=O)C(=O)O1)O)O
InChIInChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1
InChIKeySBJKKFFYIZUCET-MVHIGOERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Dehydroascorbic Acid: Distinct Oxidized Vitamer


D-Dehydroascorbic acid (DHA) is the fully oxidized form of ascorbic acid (vitamin C), existing as a bicyclic hydrated structure in aqueous solution. It is distinguished from its L-isomer by stereochemistry and biological function; the D-form possesses only ~5% of the antiscorbutic activity of L-ascorbic acid [1]. Unlike reduced ascorbic acid, DHA is transported into cells via facilitative glucose transporters (GLUT1, GLUT3, GLUT4) rather than sodium-dependent vitamin C transporters (SVCTs), and it undergoes rapid intracellular reduction to ascorbate via glutathione- and NADPH-dependent pathways [2]. Its inherent instability in neutral aqueous solutions necessitates careful handling, a property that both limits its direct formulation applications and defines its unique research utility.

Transport
Oxidized vitamer imported via GLUT1/3/4 glucose transporters, not SVCTs
Redox
Rapid intracellular reduction to ascorbate by glutathione- and NADPH-dependent pathways
Handling
Bicyclic hydrated structure; requires careful handling in neutral aqueous solutions

D-Dehydroascorbic Acid: Why It’s Irreplaceable


D-Dehydroascorbic acid cannot be generically substituted with ascorbic acid (AA), its sodium ascorbate salt, or L-dehydroascorbic acid in applications where cellular uptake mechanism, redox state, or stereochemical identity governs biological outcome. AA enters cells via saturable, sodium-dependent SVCT transporters and exerts dose-dependent growth inhibition in certain cell lines, whereas DHA utilizes high-capacity GLUT transporters and shows no such inhibition at equivalent concentrations [1]. Furthermore, DHA and AA exhibit diametrically opposite effects under oxidative stress conditions: DHA prevents H₂O₂-induced cell death while AA accelerates it [2]. Stereoisomeric differentiation is equally critical—the D-isomer possesses negligible vitamin C activity compared to the L-isomer, mandating precise analytical discrimination in food and pharmaceutical quality control [3]. These mechanistic and stereochemical divergences preclude simple interchangeability.

Target: D-Dehydroascorbic Acid
GLUT1/3/4-mediated, high-capacity uptake
Reported prevention of H₂O₂-induced cell death
D-isomer stereochemistry (negligible vitamin C activity)
Common Substitute: Ascorbic Acid / L-Ascorbate
SVCT-mediated, saturable uptake
Accelerates H₂O₂-induced cell death
L-isomer (full vitamin C activity)
Direct substitution may shift cellular uptake route, oxidative-stress response, and stereochemical attribution. Mechanism-specific controls are advised for each experimental context.

D-Dehydroascorbic Acid Comparative Evidence


Growth Inhibition in Leukemic Cell Lines

In HL-60 and U937 human leukemic cell lines, ascorbic acid (AA) and sodium ascorbate produced dose-dependent growth inhibition, whereas D-dehydroascorbic acid (DHA) and magnesium ascorbyl 2-phosphate showed no inhibitory effect at concentrations up to 200 µM [1]. This absence of cytotoxicity in DHA-treated cells contrasts sharply with the growth-suppressive activity of reduced ascorbate.

Growth inhibition in leukemic cells
Head-to-head
Target: No growth inhibition up to 200 µM Comparator: Dose-dependent inhibition (AA, sodium ascorbate)
Reported absence of cytotoxicity in HL-60 and U937 lines supports redox-state-specific endpoint review.
Model: human leukemic cell lines; concentration range ≤200 µM
Cell culture Leukemia Cytotoxicity

Opposing Effects in Oxidative Cell Death

In primary astrocyte cultures exposed to H₂O₂, D-dehydroascorbic acid (DHA) prevented cell death and reversed mitochondrial dysfunction, whereas ascorbic acid (AA) accelerated H₂O₂-induced cell death [1]. DHA treatment increased glutathione peroxidase (GPx) and glutathione reductase (GR) activities 1 hour post-exposure and elevated intracellular GSH levels via pentose phosphate pathway stimulation 15 hours post-exposure.

Oxidative cell death response
Head-to-head
Target: Reported prevention of H₂O₂-induced cell death and mitochondrial dysfunction Comparator: Accelerated cell death (AA)
Opposing outcomes in primary astrocytes support glutathione pathway-response interpretation.
Primary rat astrocytes; H₂O₂ model; GPx/GR activity changes observed
Oxidative stress Astrocytes Neuroprotection

Cellular Uptake and Intracellular Accumulation

D-Dehydroascorbic acid (DHA) is rapidly taken up by human erythrocytes via GLUT1 transporters and reduced to ascorbate, achieving intracellular concentrations as high as 2 mM [1]. In contrast, ascorbic acid (AA) uptake is mediated by saturable, sodium-dependent SVCT transporters with lower capacity and is subject to downregulation by elevated ascorbate levels [2]. DHA uptake occurs even in the presence of 5 mM glucose, whereas glucose competes with and inhibits DHA transport via GLUT1 [1].

Intracellular accumulation
Method context
Intracellular ascorbate reaches 2 mM after DHA uptake in erythrocytes
GLUT1-mediated transport enables high-capacity intracellular delivery for ascorbate pool studies.
Human erythrocytes; 5 mM glucose present; AA uptake saturable via SVCTs
Cellular transport Pharmacokinetics GLUT transporters

Reduction Kinetics Without Reductants

In model solutions under control conditions (no added reducing agents), the rate constant for the reduction of D-dehydroascorbic acid (DHA) back to ascorbic acid (k₂) was found to be nearly zero, while the oxidation rate constant (k₁) for AA to DHA and the hydrolysis rate constant (k₃) for DHA to 2,3-diketogulonic acid were comparable in magnitude [1]. Addition of cysteine (reducing agent) significantly increased k₂, demonstrating that DHA reduction is reductant-dependent.

Reduction kinetics
Reported
k₂ ≈ 0 under control conditions (no added reductant)
Reduction back to ascorbic acid is negligible without a reducing agent; supports controlled redox experiments.
Model solutions; k₁ and k₃ comparable; cysteine addition increases k₂
Redox kinetics Stability Analytical chemistry

Stereoisomer-Specific Antiscorbutic Activity

D-Dehydroascorbic acid (DHA, D-isomer) exhibits only approximately 5% of the antiscorbutic (vitamin C) activity of L-ascorbic acid (L-AA) [1]. This stereospecificity necessitates analytical discrimination between the D- and L-isomers in food and pharmaceutical applications, as the D-isomer is approved as an antioxidant additive but cannot substitute for vitamin C activity.

Antiscorbutic activity
Class-level
~5% of L-ascorbic acid vitamin C activity
Stereoisomer-specific bioactivity mandates analytical discrimination in quality control workflows.
Historical in vivo antiscorbutic assay; D-isomer not a vitamin C substitute
Stereochemistry Bioactivity Quality control

GLUT1-Mediated Blood-Brain Barrier Transport

D-Dehydroascorbic acid (DHA) is transported across the blood-brain barrier via GLUT1 glucose transporters and subsequently reduced to ascorbic acid within the CNS [1]. In contrast, ascorbic acid (AA) does not utilize GLUT1 and requires SVCT2 transporters for CNS entry, which are saturable and expressed at lower density [2]. This differential transport mechanism has been exploited in experimental stroke models where DHA administration confers neuroprotection.

BBB transport mechanism
Head-to-head
Target: GLUT1-mediated blood-brain barrier transport Comparator: SVCT2-dependent, saturable route (AA)
GLUT1 pathway supports CNS delivery research without saturable transporter limitation.
In vivo rodent models; in vitro BBB models; experimental stroke model context
Blood-brain barrier CNS delivery GLUT1

D-Dehydroascorbic Acid: Key Application Scenarios


Non-Cytotoxic Supplement for Leukemic Cell Culture

In HL-60 and U937 leukemic cell lines, D-dehydroascorbic acid (DHA) does not inhibit cell growth at concentrations up to 200 µM, unlike ascorbic acid (AA) which produces dose-dependent growth suppression [1]. Researchers investigating ascorbate-induced cytotoxicity or screening compounds in these models should use DHA as a redox-state control to avoid confounding growth inhibition.

Pro-Oxidant-Free Vitamin C in Oxidative Stress Research

In primary astrocyte models exposed to H₂O₂, DHA prevents oxidative cell death and reverses mitochondrial dysfunction, whereas AA accelerates cell death due to its pro-oxidant effects in the presence of transition metals [1]. Studies examining antioxidant defense mechanisms or neuroprotection should employ DHA to isolate protective effects without introducing metal-catalyzed oxidative damage.

CNS Vitamin C Delivery via Blood-Brain Barrier

DHA is transported across the blood-brain barrier via GLUT1 glucose transporters and is subsequently reduced to ascorbate within the CNS [1]. This property makes DHA the preferred compound for experimental stroke models and other CNS applications where efficient vitamin C delivery across the BBB is required.

Stereoisomer-Specific Analysis in Quality Control

Because the D-isomer possesses only ~5% of the vitamin C activity of the L-isomer [1], analytical methods capable of resolving D- and L-dehydroascorbic acid are essential for accurate vitamin C quantification in processed foods and supplements. HPLC methods with UV or MS detection are commonly employed for this purpose [2].

Application
Selection Property
Validation Focus
Leukemic cell-line studies
Redox-state-specific cell growth response
Cytotoxicity endpoint comparison with reduced ascorbate
Oxidative stress research
Pro-oxidant-free vitamin C delivery
Glutathione pathway-response interpretation
CNS delivery research
GLUT1-mediated blood-brain barrier transport
Brain ascorbate accumulation measurement
Stereoisomer-specific quality control
D- vs L-isomer analytical resolution
HPLC method validation for isomer discrimination

Technical Documentation Hub

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33 linked technical documents
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